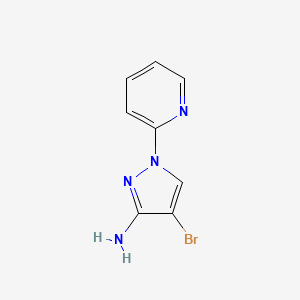

3-Amino-4-bromo-1-(2-pyridyl)pyrazole

Description

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-bromo-1-pyridin-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C8H7BrN4/c9-6-5-13(12-8(6)10)7-3-1-2-4-11-7/h1-5H,(H2,10,12) |

InChI Key |

OKBIHSPWFHOFAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-amino-4-bromo-1-(2-pyridyl)pyrazole, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its antiangiogenic activity, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, derivatives of pyrazoles have been studied for their inhibitory effects on α-glucosidase, which is relevant in managing postprandial hyperglycemia in diabetic patients . This suggests potential applications in diabetes management.

Antimicrobial Properties

Research has indicated that this compound derivatives possess antimicrobial activities against various pathogens. The incorporation of halogen atoms like bromine into the pyrazole framework has been linked to enhanced antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several strategic steps:

- Starting Materials : The synthesis often begins with readily available pyridine derivatives and hydrazines.

- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution methods, enhancing the compound's reactivity.

- Cyclocondensation : This step involves the formation of the pyrazole ring through condensation reactions between hydrazines and carbonyl compounds.

Recent advances in synthetic techniques have improved yields and reduced reaction times, making the production of this compound more efficient .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that certain modifications could significantly enhance their potency and selectivity against cancer cells .

- Enzyme Inhibition : In a study focused on enzyme inhibitors, this compound was found to effectively inhibit α-glucosidase activity, suggesting its potential use as a therapeutic agent for diabetes management .

Comparison with Similar Compounds

Hymexazol and Pyrazole Acyl Thiourea Derivatives

Hymexazol (3-hydroxy-5-methylisoxazole), a commercial fungicide, shares a heterocyclic core with 3-Amino-4-bromo-1-(2-pyridyl)pyrazole but lacks the pyridyl and bromine substituents. Pyrazole acyl thiourea derivatives, such as those reported in Molecules (2012), exhibit antifungal activity against Gibberella zeae and Fusarium oxysporum. Compounds 6b and 6h from this class showed efficacy comparable to hymexazol, highlighting the importance of substituents like acyl thiourea groups .

Aminomethylthiazole Pyrazole Carboxamides

Aminomethylthiazole pyrazole carboxamides, studied for antimalarial activity, demonstrate submicromolar inhibition of Plasmodium falciparum. However, the absence of a carboxamide group in the target compound may alter solubility or metabolic stability.

Brominated Pyrazol-3-one Derivatives

The European patent (2021) describes 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one, a brominated pyrazole derivative with a methylphenyl substituent. Its LC/MS data (m/z 317 [M+H]+) and synthesis via Procedure A4 provide a benchmark for comparing brominated pyrazoles .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classical method involves reacting hydrazine derivatives with 1,3-diketones. For 1-(2-pyridyl)pyrazole derivatives, 2-pyridylhydrazine is condensed with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with 2-hydrazinopyridine in ethanol under reflux to yield 1-(2-pyridyl)pyrazole-3-carboxylate, which is subsequently hydrolyzed and decarboxylated. This route offers moderate yields (60–70%) but requires careful control of stoichiometry to avoid side products.

Mitsunobu Reaction for Pyridine-Pyrazole Coupling

An alternative strategy employs the Mitsunobu reaction to couple preformed pyrazole intermediates with pyridine derivatives. In one protocol, 3-amino-4-bromopyrazole reacts with 2-hydroxypyridine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C. This method achieves higher regioselectivity (>90%) but demands anhydrous conditions and precise temperature control.

Bromination Strategies

Introducing the bromine atom at the 4-position of the pyrazole ring is critical. Electrophilic substitution and Sandmeyer-type reactions are the most reliable methods.

Direct Electrophilic Bromination

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at −10°C selectively substitutes the 4-position of the pyrazole ring. However, this method faces challenges with over-bromination and requires quenching with sodium thiosulfate to halt the reaction. Typical yields range from 50–65%.

Diazotization and Sandmeyer Reaction

A more controlled approach involves converting an amino group to a bromo substituent via diazotization. In a patented method, 3-amino-4-nitropyrazole is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C, followed by treatment with cuprous bromide (CuBr) to yield 3-nitro-4-bromopyrazole. Subsequent reduction of the nitro group completes the synthesis (see Section 3). This two-step process achieves 75–82% overall yield and high purity.

Table 1: Comparison of Bromination Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Bromination | Br₂, DCM | −10°C, 2 h | 50–65 |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | 0–5°C, 4 h | 75–82 |

Introduction of the Amino Group

The amino group at the 3-position is typically introduced via nitro group reduction or direct amination .

Catalytic Hydrogenation of Nitro Intermediates

Nitro precursors are reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol at 25–30°C. For instance, 3-nitro-4-bromo-1-(2-pyridyl)pyrazole undergoes hydrogenation at 4–5 bar pressure for 6–8 hours, yielding the target amine with >99% enantiomeric excess (ee). This method is scalable but requires specialized equipment for high-pressure reactions.

Hydrazine-Mediated Reduction

An alternative employs hydrazine hydrate (N₂H₄·H₂O) and iron(III) oxide (Fe₂O₃) in ethanol at 50–100°C. The nitro group is reduced to an amine in 2–5 hours with 70–80% yield. While cost-effective, this method generates iron sludge, complicating purification.

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Reaction Monitoring and Purification

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.

-

Crystallization : Petroleum ether recrystallization removes metallic residues, achieving >98% purity.

Table 2: Key Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Diazotization | 0–5 | 1–3 | 85–90 |

| Sandmeyer Bromination | 40–50 | 1–2 | 75–82 |

| Catalytic Hydrogenation | 25–30 | 6–8 | 90–95 |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-4-bromo-1-(2-pyridyl)pyrazole, and how can reaction yields be maximized?

- Methodology :

-

Step 1 : Start with a palladium-catalyzed cross-coupling reaction between a brominated pyrazole precursor (e.g., 3-bromo-1-(2-pyridyl)pyrazole) and an ammonia equivalent under inert conditions (N₂ atmosphere). Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF at 80°C for 12–16 hours .

-

Step 2 : Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product. Typical yields range from 70–85% .

-

Critical Parameters : Moisture-sensitive reagents require anhydrous solvents. Monitor reaction progress via TLC (Rf ~0.65 in cyclohexane/ethyl acetate 2:1) .

- Data Table : Synthetic Conditions Comparison

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-bromo-1-(2-pyridyl) | Pd(PPh₃)₄ | THF | 80 | 83 | |

| 4-bromo-pyrazole | Pd(OAc)₂/XPhos | DMF | 100 | 78 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridyl and pyrazole rings) and NH₂ protons (δ 5.1–5.3 ppm, broad singlet) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated 277.9958, observed 277.9957) .

- IR : Look for N-H stretches (~3132 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira)?

- Methodology :

- Suzuki Coupling : React with arylboronic acids using Pd(dba)₂/SPhos in dioxane/H₂O (3:1) at 90°C. Bromine acts as a leaving group, enabling C-C bond formation. Yields >80% are achievable .

- Sonogashira Coupling : Use CuI/PdCl₂(PPh₃)₂ with terminal alkynes in Et₃N. Steric hindrance from the pyridyl group may require extended reaction times (24–48 hours) .

- Data Contradiction : Lower yields (50–60%) occur with bulky boronic acids due to steric clashes with the pyridyl ring .

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism or solvent effects?

- Methodology :

- Variable Temperature NMR : Perform 1H NMR in DMSO-d₆ at 25°C and 60°C to identify tautomeric shifts (e.g., NH₂ proton exchange) .

- Solvent Screening : Compare CDCl₃ vs. DMSO-d₆ spectra to isolate solvent-induced peak splitting .

- Example : In CDCl₃, pyridyl protons resolve as distinct doublets (J = 8.4 Hz), while DMSO-d₆ causes broadening due to hydrogen bonding .

Q. What strategies mitigate byproduct formation during functionalization of the amino group?

- Methodology :

- Protection/Deprotection : Use Boc-anhydride to protect the NH₂ group before bromination or alkylation. Deprotect with TFA/CH₂Cl₂ (1:4) .

- Competing Pathways : Monitor for N-alkylation vs. C-alkylation byproducts via LC-MS. Optimize base strength (e.g., K₂CO₃ vs. NaH) to favor desired pathways .

Q. What are the applications of this compound in designing bioactive heterocycles?

- Methodology :

- Pyrimidine Synthesis : React with β-ketoesters under acidic conditions to form pyrazolo[1,5-a]pyrimidines, which show antimicrobial activity .

- Triazole Hybrids : Click chemistry with azides yields triazole-pyrazole hybrids for anticancer screening (IC₅₀ <10 μM in some cell lines) .

Data Analysis Tables

Table 1 : Key NMR Assignments (CDCl₃, 500 MHz)

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridyl H-3 | 8.08 | s | 1H |

| Pyridyl H-4/5 | 7.34–7.49 | m | 4H |

| NH₂ | 5.16 | bs | 2H |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 4°C (dry) | <5 | 12 |

| RT (light-exposed) | 20 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.